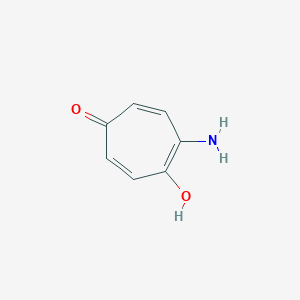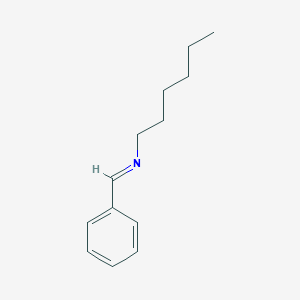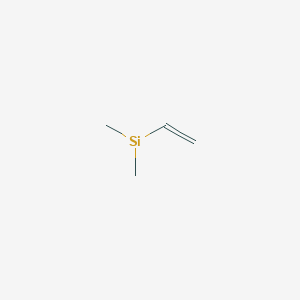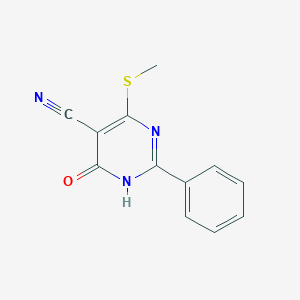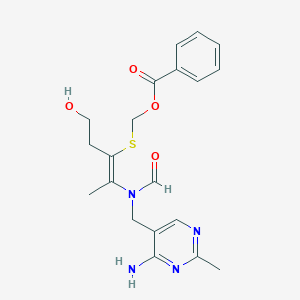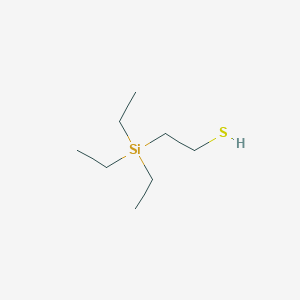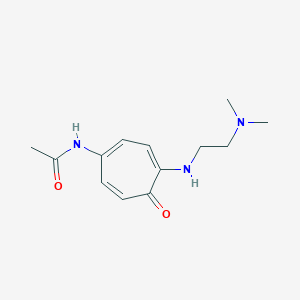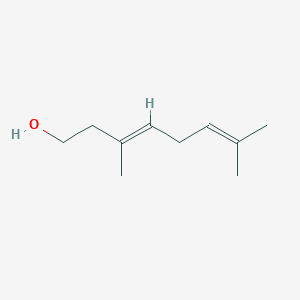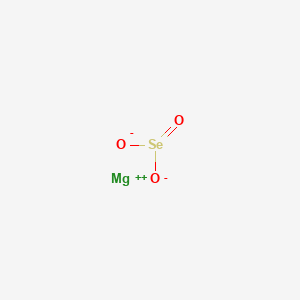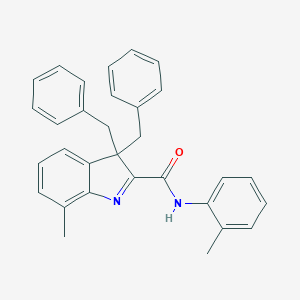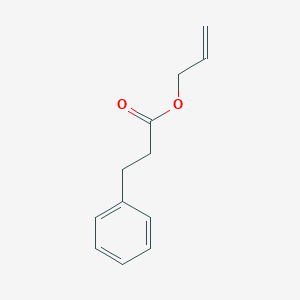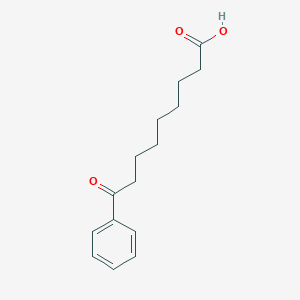
6,7-Dimethoxy-4-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-methylisoquinoline is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of 6,7-Dimethoxy-4-methylisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
生化学的および生理学的効果
6,7-Dimethoxy-4-methylisoquinoline has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain by inhibiting the activity of nociceptive neurons. In addition, it has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
The use of 6,7-Dimethoxy-4-methylisoquinoline in lab experiments has several advantages and limitations. One advantage is that it exhibits a broad range of biological activities, making it a versatile compound for studying various physiological processes. Another advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on 6,7-Dimethoxy-4-methylisoquinoline. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antimicrobial and antifungal agent. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for improved yield and purity. Finally, more research is needed to determine its safety and efficacy in vivo, which will be critical for its potential use in medicine and pharmacology.
Conclusion:
6,7-Dimethoxy-4-methylisoquinoline is a versatile compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method has been optimized over the years, and it has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in vivo. Despite its limitations, 6,7-Dimethoxy-4-methylisoquinoline remains a promising compound for future research in medicine, pharmacology, and biochemistry.
合成法
The synthesis of 6,7-Dimethoxy-4-methylisoquinoline involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4-methylphenylacetic acid, which undergoes a series of reactions, including oxidation, cyclization, and methylation, to yield the final product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
6,7-Dimethoxy-4-methylisoquinoline has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 6,7-Dimethoxy-4-methylisoquinoline has been investigated for its antimicrobial and antifungal activities.
特性
CAS番号 |
18029-55-5 |
|---|---|
製品名 |
6,7-Dimethoxy-4-methylisoquinoline |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
6,7-dimethoxy-4-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-6-13-7-9-4-11(14-2)12(15-3)5-10(8)9/h4-7H,1-3H3 |
InChIキー |
IWHLQUIHSISOFH-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=CC(=C(C=C12)OC)OC |
正規SMILES |
CC1=CN=CC2=CC(=C(C=C12)OC)OC |
同義語 |
Isoquinoline, 6,7-dimethoxy-4-methyl- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



